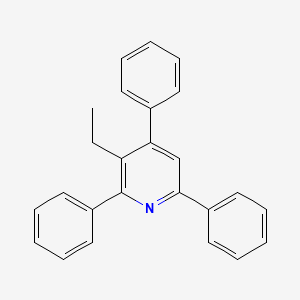

3-Ethyl-2,4,6-triphenylpyridine

Description

Properties

CAS No. |

64292-70-2 |

|---|---|

Molecular Formula |

C25H21N |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

3-ethyl-2,4,6-triphenylpyridine |

InChI |

InChI=1S/C25H21N/c1-2-22-23(19-12-6-3-7-13-19)18-24(20-14-8-4-9-15-20)26-25(22)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |

InChI Key |

DDTZWTYRYQGSDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electronic Effects : Phenyl groups at the 2,4,6-positions enhance π-conjugation, making such derivatives suitable for optoelectronic applications. The ethyl group may slightly alter electron density compared to methyl or methoxy groups .

- Synthetic Accessibility : Suzuki-Miyaura cross-coupling is highly efficient for triphenylpyridine derivatives (e.g., 91% yield for 4,6-dimethyl-2,3,5-triphenylpyridine) . Ethyl-substituted variants may require modified conditions due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Ethyl-2,4,6-triphenylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used approach involves multicomponent reactions, such as the Chichibabin pyridine synthesis, which combines aldehydes, ketones, and ammonia derivatives. For example, 2,4,6-triphenylpyridine derivatives are synthesized via cyclocondensation of aryl aldehydes and acetophenone derivatives in the presence of ammonium acetate . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and temperature (80–120°C). Catalytic systems like iodine or Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency. Yield improvements (from ~50% to >80%) are achievable by purifying intermediates (e.g., enaminones) before cyclization.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of 3-Ethyl-2,4,6-triphenylpyridine?

- Methodological Answer :

- FT-IR and Raman spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and confirm aromatic ring substitution patterns .

- ¹H/¹³C NMR : Resolve ethyl and phenyl substituents. For example, the ethyl group’s methyl protons appear as a triplet (δ ~1.2 ppm), while aromatic protons show splitting patterns dependent on substitution symmetry .

- X-ray crystallography : Resolves 3D molecular geometry, including dihedral angles between pyridine and phenyl rings, critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when analyzing 3-Ethyl-2,4,6-triphenylpyridine derivatives?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static solid-state structures. For example, NMR may indicate averaged signals for freely rotating phenyl groups, while X-ray reveals fixed conformations. To reconcile

- Perform variable-temperature NMR to detect hindered rotation (e.g., coalescence temperatures).

- Use DFT calculations to model energy barriers for rotation and predict NMR chemical shifts .

- Validate with complementary techniques like NOESY (for spatial proximity in solution) .

Q. What strategies are employed to enhance the thermal stability of 3-Ethyl-2,4,6-triphenylpyridine in material science applications?

- Methodological Answer : Thermal stability (assayed via TGA) correlates with molecular rigidity and intermolecular interactions. Strategies include:

- Introducing electron-withdrawing substituents (e.g., nitro groups) to strengthen π-π stacking .

- Co-crystallization with metals (e.g., Cu²⁺ complexes) to form coordination polymers, increasing decomposition temperatures by 50–100°C .

- Hybridizing with thermally stable matrices (e.g., silica nanoparticles) via sol-gel methods .

Q. What computational methods are suitable for predicting the electronic properties of 3-Ethyl-2,4,6-triphenylpyridine, and how do they compare with experimental findings?

- Methodological Answer :

- *DFT (e.g., B3LYP/6-31G)**: Models HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, calculations predict electron-deficient pyridine cores and electron-rich phenyl rings, validated by UV-Vis (λₐᵦₛ ~270 nm) .

- TD-DFT : Simulates absorption spectra and exciton binding energies, aligning with experimental fluorescence quenching in polar solvents .

- Molecular Dynamics : Assesses solvent effects on conformation, corroborated by NMR relaxation times .

Q. How does the substitution pattern on the pyridine ring influence the cytotoxicity of 3-Ethyl-2,4,6-triphenylpyridine derivatives in cancer cell lines?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Phenyl substituents : Electron-donating groups (e.g., -OCH₃) at the 4-position enhance intercalation with DNA, increasing IC₅₀ values by 2–3 fold in MCF-7 cells .

- Ethyl groups : Bulky substituents reduce membrane permeability but improve selectivity via hydrophobic interactions with kinase pockets (e.g., EGFR inhibition) .

- Assay Design : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis and validate targets via Western blot (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.